molecular formula C13H11N3OS2 B11084154 3-ethyl-7-hydroxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-ethyl-7-hydroxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11084154
M. Wt: 289.4 g/mol
InChI Key: RINQOVLWALCAFO-UHFFFAOYSA-N
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Description

3-ethyl-7-hydroxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-hydroxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, including the target compound.

Industrial Production Methods

Industrial production methods for this compound are based on the principles of green chemistry, emphasizing environmental safety, atom economy, and efficiency. The use of ultrasonic irradiation and environmentally benign solvents like isopropyl alcohol are key aspects of these methods .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-hydroxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thioethers.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-ethyl-7-hydroxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-7-hydroxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-7-hydroxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C13H11N3OS2

Molecular Weight

289.4 g/mol

IUPAC Name

3-ethyl-5-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C13H11N3OS2/c1-2-16-11-9(19-13(16)18)12(17)15-10(14-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15,17)

InChI Key

RINQOVLWALCAFO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)SC1=S

Origin of Product

United States

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